Product packaging for Alazocine hydrochloride, (+/-)-(Cat. No.:CAS No. 74957-58-7)

Alazocine hydrochloride, (+/-)-

Cat. No.: B12052206
CAS No.: 74957-58-7
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-YGCKJKTASA-N
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Description

Historical Context of Benzomorphan (B1203429) Opioid Analgesics and Alazocine (B1665685) Hydrochloride

The quest for potent analgesics with fewer side effects than morphine led to the development of various synthetic opioids in the mid-20th century. Among these were the benzomorphans, a class of opioids characterized by a simpler chemical structure compared to morphine. The development of benzomorphans like pentazocine (B1679294) and cyclazocine (B1219694) in the 1950s and 1960s revealed a complex spectrum of pharmacological effects, including analgesia, but also dysphoria and psychotomimetic (hallucinatory) effects. wikipedia.orgwikipedia.org

Alazocine, also known by its developmental code name SKF-10,047 or as N-allylnormetazocine (NANM), emerged from this era of intense research into benzomorphan derivatives. wikipedia.orgwikiwand.com First described in the scientific literature in 1961, its development was influenced by the discovery of nalorphine, an opioid antagonist that also exhibited analgesic properties. wikiwand.com However, early studies in humans revealed that Alazocine produced potent psychotomimetic effects, which ultimately halted its development for clinical use as an analgesic. wikipedia.orgwikiwand.com Despite this, the very properties that made it unsuitable for therapeutic use destined it for a long and impactful career as a research tool.

Significance of Alazocine Hydrochloride in Receptor Research

The true significance of Alazocine hydrochloride lies in its complex and stereoselective interactions with multiple receptor systems, which has been instrumental in advancing our understanding of opioid and, most notably, sigma receptors. The initial observation of its unusual pharmacological profile, distinct from classical morphine-like opioids, hinted at the existence of different opioid receptor subtypes. wikipedia.orgnih.gov

A pivotal moment in receptor research came with the discovery that the two enantiomers (mirror-image isomers) of Alazocine possess markedly different pharmacological activities. The (-)-enantiomer was found to be primarily responsible for the opioid-related effects, acting as a partial agonist at the kappa-opioid receptor and an antagonist at the mu-opioid receptor. wikipedia.orgnih.gov

Conversely, the (+)-enantiomer of Alazocine showed low affinity for opioid receptors but high affinity for a then-unidentified binding site. wikipedia.orgwikipedia.org This led to the groundbreaking identification and characterization of the sigma receptor in 1976, with (+)-Alazocine being its prototypical agonist. wikipedia.org Initially thought to be a subtype of opioid receptor, the sigma receptor was later recognized as a distinct entity, and Alazocine was a key tool in differentiating its binding characteristics from those of opioid and NMDA receptors. wikipedia.org

The stereoselectivity of Alazocine's enantiomers provided researchers with a valuable method to dissect the roles of kappa-opioid and sigma-1 receptors in various physiological and behavioral processes. The psychotomimetic effects of racemic Alazocine, once attributed to the sigma receptor, were later clarified to be primarily mediated by its action at the kappa-opioid receptor. wikipedia.org

Detailed Research Findings

The unique pharmacological profile of Alazocine hydrochloride is best understood through its binding affinities at various receptors. The following tables summarize the binding data for the racemic mixture and its individual enantiomers.

Binding Affinity (Ki) of Racemic (±)-Alazocine Hydrochloride
ReceptorKi (nM)Receptor Action
κ-Opioid Receptor0.4Partial Agonist
μ-Opioid Receptor1.15Antagonist
δ-Opioid ReceptorNot ReportedAgonist
Binding Affinity (Ki) of Alazocine Enantiomers
EnantiomerReceptorKi (nM)
(-)-Alazocineμ-Opioid Receptor3.0
κ-Opioid Receptor4.7
δ-Opioid Receptor15
σ1 Receptor1,800–4,657
(+)-Alazocineμ-Opioid Receptor2,500–10,000
κ-Opioid Receptor10,000
δ-Opioid Receptor10,000
σ1 Receptor2.2–3.0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24ClNO B12052206 Alazocine hydrochloride, (+/-)- CAS No. 74957-58-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

74957-58-7

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1

InChI Key

ZTGMHFIGNYXMJV-YGCKJKTASA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl

Origin of Product

United States

Stereoselective Pharmacological Characterization of Alazocine Hydrochloride Enantiomers

Distinction in Receptor Binding Profiles of (+)-Alazocine and (−)-Alazocine

The differential binding of alazocine (B1665685) enantiomers to various receptors is a clear illustration of stereoselectivity in drug-receptor interactions.

The (−)-enantiomer of alazocine demonstrates a high affinity for the classical opioid receptors: mu (μ), kappa (κ), and delta (δ). wikipedia.org Specifically, its binding affinity (Ki) in guinea pig brain membranes has been measured at 3.0 nM for the μ-opioid receptor, 4.7 nM for the κ-opioid receptor, and 15 nM for the δ-opioid receptor. wikipedia.org In stark contrast, it shows very low affinity for the sigma-1 (σ1) receptor, with a Ki value between 1,800 and 4,657 nM. wikipedia.org

Conversely, the (+)-enantiomer has minimal affinity for the opioid receptors, with Ki values of 1,900 nM, 1,600 nM, and 19,000 nM for the μ, κ, and δ-opioid receptors, respectively. wikipedia.org Instead, (+)-alazocine is a selective and high-affinity ligand for the σ1 receptor, with a Ki ranging from 48 to 66 nM. wikipedia.orgnih.gov It also interacts with the NMDA receptor's dizocilpine (B47880) (MK-801) or phencyclidine (PCP) site, though with moderate affinity (Ki = 587 nM). wikipedia.org Both enantiomers exhibit very low affinity for the sigma-2 (σ2) receptor. wikipedia.org

This pronounced difference in binding profiles highlights the critical role of a molecule's three-dimensional structure in its ability to interact with specific biological targets. nih.gov

Receptor Binding Affinity (Ki, nM) of Alazocine Enantiomers

Receptor (-)-Alazocine (+)-Alazocine
μ-Opioid 3.0 wikipedia.org 1,900 wikipedia.org
κ-Opioid 4.7 wikipedia.org 1,600 wikipedia.org
δ-Opioid 15 wikipedia.org 19,000 wikipedia.org
Sigma-1 1,800-4,657 wikipedia.org 48-66 wikipedia.org
NMDA (PCP site) Not Reported 587 wikipedia.org
Sigma-2 4,581 wikipedia.org 13,694 wikipedia.org

Data derived from binding assays in guinea pig and rat brain membranes. wikipedia.org

Functional Divergence in Receptor Activation by Alazocine Hydrochloride Enantiomers

The distinct binding profiles of the alazocine enantiomers translate directly into different functional activities at their respective target receptors.

(–)-Alazocine acts as a partial agonist at the κ-opioid receptor. wikipedia.org For the racemic mixture (±)-alazocine, which contains both enantiomers, studies using mouse receptors transfected in HEK293 cells showed a moderate efficacy for κ-opioid receptor partial agonism, with an EC50 of 24 nM and an Emax of 66%. wikipedia.org At the μ-opioid receptor, (–)-alazocine functions as an antagonist. wikipedia.org The racemic mixture showed a Ki of 1.15 nM for its antagonistic action at the μ-opioid receptor in the same cell line. wikipedia.org Furthermore, it is a weak agonist at the δ-opioid receptor, with an IC50 of 184 nM and an Imax of 68% for the racemate. wikipedia.org

In contrast, (+)-alazocine functions as a selective agonist at the σ1 receptor. wikipedia.orgnih.gov Its activity at the NMDA receptor is that of an uncompetitive antagonist, which occurs at higher concentrations due to its lower affinity for this site compared to the σ1 receptor. wikipedia.org

This functional divergence is a direct consequence of the stereoselective binding. The (-)-isomer's interaction with opioid receptors leads to classic opioid-like activities (agonism at kappa and antagonism at mu receptors), while the (+)-isomer's high affinity for the σ1 receptor results in sigma-agonist effects. wikipedia.orgnih.gov

Functional Activity of Alazocine Enantiomers

Enantiomer Receptor Functional Activity
(-)-Alazocine κ-Opioid Partial Agonist wikipedia.org
μ-Opioid Antagonist wikipedia.org
δ-Opioid Agonist (low potency) wikipedia.org
(+)-Alazocine Sigma-1 Agonist wikipedia.orgnih.gov
NMDA Uncompetitive Antagonist wikipedia.org

Functional data based on studies with (±)-alazocine for opioid receptors and specific enantiomer for sigma and NMDA receptors. wikipedia.org

Table of Compounds

Compound Name
(+)-Alazocine
(-)-Alazocine
Alazocine hydrochloride, (+/-)-
(+)-SKF-10,047
(-)-cis-N-normetazocine
DAMGO
Deltorphin II
U69,593
Pentazocine (B1679294)
DTG
LP1
LP2
Morphine
Naloxone (B1662785)
Fentanyl
Etonitazene
Phenazocine
Oripavines
Methadone
Buprenorphine
Tramadol
Enkephalin
Endomorphin-2
Dmt
Nip
β3-Ala
Solriamfetol
d-phenylalaninol
Netarsudil
Vaborbactam
Meropenem
Ohmefentanyl
Carfentanil
Lofentanil
Alfentanil
Propoxyphene
U50,488h
MP1104
MP1207

Advanced Receptor Pharmacology of Alazocine Hydrochloride

Opioid Receptor Interactions and Subtype Selectivity

The opioid receptor activity of alazocine (B1665685) is characterized by significant stereoselectivity, with the (-)-enantiomer being primarily responsible for its interactions with mu-, kappa-, and delta-opioid receptors. wikipedia.orgnih.gov

Mu-Opioid Receptor (MOR) Binding and Functional Activity

The (-)-enantiomer of alazocine demonstrates high affinity for the mu-opioid receptor (MOR), with a reported binding affinity (Ki) of 3.0 nM in guinea pig brain membranes. wikipedia.org In contrast, the (+)-enantiomer has a very low affinity for the MOR, with a Ki value of 1,900 nM. wikipedia.org

Functionally, racemic (±)-alazocine acts as an antagonist at the mu-opioid receptor. wikipedia.org Studies using the mouse receptor transfected in HEK293 cells reported a Ki value of 1.15 nM for (±)-alazocine's antagonist activity. wikipedia.org This antagonistic property at the MOR contributes to its complex pharmacological profile, differentiating it from classical opioid agonists. nih.gov

Kappa-Opioid Receptor (KOR) Binding and Functional Activity

Alazocine exhibits significant activity at the kappa-opioid receptor (KOR), again primarily through its (-)-enantiomer, which has a high binding affinity with a Ki of 4.7 nM. wikipedia.org The (+)-enantiomer shows a much lower affinity for the KOR (Ki = 1,600 nM). wikipedia.org

Racemic (±)-alazocine functions as a moderate-efficacy partial agonist at the KOR. wikipedia.org Research on the mouse receptor expressed in HEK293 cells has determined a high binding affinity (Ki = 0.4 nM) and an EC50 of 24 nM, with a maximal efficacy (Emax) of 66%. wikipedia.org This partial agonism at the KOR is believed to be responsible for some of the psychotomimetic effects historically associated with benzomorphan (B1203429) derivatives. wikipedia.org

Delta-Opioid Receptor (DOR) Binding and Functional Activity

The interaction of alazocine with the delta-opioid receptor (DOR) is weaker compared to its interaction with MOR and KOR. The (-)-enantiomer binds to the DOR with a Ki of 15 nM, while the (+)-enantiomer has negligible affinity (Ki = 19,000 nM). wikipedia.org

Racemic (±)-alazocine acts as a low-potency agonist at the delta-opioid receptor. wikipedia.org In studies with the mouse receptor in HEK293 cells, it demonstrated an IC50 of 184 nM and a maximal inhibition (Imax) of 68%. wikipedia.org This activity is considerably less potent than its effects at the kappa receptor. wikipedia.orgnih.gov

Non-Selective Opioid Receptor Ligand Properties of Racemic Alazocine

When considered as a whole, racemic (±)-alazocine hydrochloride is a non-selective opioid receptor ligand. wikipedia.org This lack of selectivity arises from the combined, yet distinct, pharmacological actions of its two enantiomers. The (-)-enantiomer is a high-affinity ligand for all three major opioid receptor subtypes (mu, kappa, and delta), acting as a MOR antagonist and a KOR partial agonist. wikipedia.org Conversely, the (+)-enantiomer possesses very low affinity for these receptors. wikipedia.org This results in the racemic compound having a mixed profile of antagonism and partial agonism across the opioid receptor family.

Opioid Receptor Binding Affinities (Ki) of Alazocine Enantiomers

Compound Mu-Opioid Receptor (nM) Kappa-Opioid Receptor (nM) Delta-Opioid Receptor (nM)
(-)-Alazocine 3.0 wikipedia.org 4.7 wikipedia.org 15 wikipedia.org
(+)-Alazocine 1,900 wikipedia.org 1,600 wikipedia.org 19,000 wikipedia.org

Data derived from guinea pig brain membranes. wikipedia.org

Functional Activity of Racemic (±)-Alazocine at Opioid Receptors

Receptor Functional Activity Ki (nM) EC50 / IC50 (nM) Emax / Imax (%)
Mu-Opioid Antagonist 1.15 wikipedia.org - -
Kappa-Opioid Partial Agonist 0.4 wikipedia.org 24 wikipedia.org 66 wikipedia.org
Delta-Opioid Agonist - 184 wikipedia.org 68 wikipedia.org

Data derived from mouse receptors transfected in HEK293 cells. wikipedia.org

Sigma Receptor Interactions and Subtype Selectivity

In addition to its opioid activity, alazocine is a significant sigma receptor agonist. wikipedia.org Its interaction with sigma receptors is also highly stereoselective, but in the opposite manner to its opioid receptor interactions.

Sigma-1 Receptor (σ1R) Agonism and Prototypical Ligand Status of (+)-Alazocine

The (+)-enantiomer of alazocine is a selective and high-affinity agonist of the sigma-1 (σ1) receptor. wikipedia.orgmdpi.com It binds to the σ1 receptor with a Ki in the range of 48–66 nM in guinea pig brain membranes. wikipedia.org In stark contrast, the (-)-enantiomer has very low affinity for the σ1 receptor, with a Ki between 1,800 and 4,657 nM. wikipedia.org

Historically, (+)-alazocine, also known by its developmental code name SKF-10,047, was the first compound identified that could selectively label the σ1 receptor. wikipedia.org This discovery was pivotal in the initial characterization of the receptor, leading to (+)-alazocine being established as a prototypical σ1 receptor agonist. wikipedia.orgnih.gov Its high affinity for the σ1 receptor and very low affinity for the sigma-2 (σ2) receptor (Ki > 4,500 nM for both enantiomers) allows it to be used in research to distinguish between the two sigma receptor subtypes. wikipedia.org The σ1 receptor itself is now understood to be a unique intracellular chaperone protein, not an opioid receptor, and its activation by ligands like (+)-alazocine modulates various cellular functions, including intracellular calcium signaling. nih.govfrontiersin.orgnih.gov

Sigma Receptor Binding Affinities (Ki) of Alazocine Enantiomers

Compound Sigma-1 Receptor (nM) Sigma-2 Receptor (nM)
(+)-Alazocine 48–66 wikipedia.org 13,694 wikipedia.org
(-)-Alazocine 1,800–4,657 wikipedia.org 4,581 wikipedia.org

Data derived from guinea pig or rat brain membranes. wikipedia.org

Sigma-2 Receptor (σ2R) Affinity and Role in Receptor Characterization

While the (+)-enantiomer of alazocine is well-known as a prototypical ligand for the sigma-1 receptor (σ1R), both enantiomers of alazocine exhibit very low affinity for the sigma-2 receptor (σ2R). wikipedia.org This disparity in binding affinity has been a crucial tool for researchers in distinguishing between the two sigma receptor subtypes. wikipedia.org

The discovery and naming of the σ2R in 1990 were partly facilitated by the observation that alazocine had a dramatically reduced affinity for this newly identified receptor compared to the σ1R. This was in stark contrast to non-selective sigma ligands like haloperidol (B65202) and ditolylguanidine, which showed similar affinities for both σ1R and σ2R. wikipedia.org The low affinity of alazocine for the σ2R, therefore, played a significant role in the initial characterization and differentiation of this receptor subtype. wikipedia.org

Key Research Findings:

The (+)-enantiomer of alazocine can be utilized in radioligand binding assays to selectively study the σ1R, due to its high affinity for this subtype and negligible binding to the σ2R. wikipedia.org

The significant difference in alazocine's affinity for σ1R versus σ2R helped to establish them as distinct receptor subtypes. wikipedia.org

Table 1: Binding Affinities (Ki) of Alazocine Enantiomers for Sigma Receptors

EnantiomerReceptorKi (nM) in rat brain membranes
(+)-Alazocineσ1 Receptor45
(+)-Alazocineσ2 Receptor13,694
(-)-Alazocineσ2 Receptor4,581

Data sourced from rat brain membrane or rat PC12 cell studies. wikipedia.org

Other Receptor and Ion Channel Interactions

Beyond the sigma receptor family, alazocine hydrochloride, particularly its (+)-enantiomer, interacts with other crucial neural signaling systems, including NMDA receptors and voltage-gated sodium channels.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

The (+)-enantiomer of alazocine demonstrates moderate affinity for the phencyclidine (PCP) site of the N-Methyl-D-Aspartate (NMDA) receptor. wikipedia.org This interaction classifies (+)-alazocine as an uncompetitive NMDA receptor antagonist. wikipedia.org The binding affinity of (+)-alazocine for the NMDA receptor is approximately 10-fold lower than its affinity for the σ1 receptor. wikipedia.org

Initially, the psychotomimetic effects observed with alazocine and other benzomorphans were incorrectly attributed to σ1 receptor agonism. However, subsequent research clarified that these effects are a result of κ-opioid receptor agonism and/or NMDA receptor antagonism. wikipedia.org The modulation of NMDA receptors by ligands like (+)-alazocine is a significant area of research, as NMDA receptors are critically involved in synaptic plasticity, learning, and memory, and their hyperactivation can contribute to excitotoxicity and pain states. nih.govnih.gov

Table 2: Comparative Binding Affinities (Ki) of (+)-Alazocine

Receptor SiteKi (nM) in rat brain membranes
σ1 Receptor45
NMDA Receptor (PCP site)587

This table highlights the greater selectivity of (+)-alazocine for the σ1 receptor over the NMDA receptor. wikipedia.org

Voltage-Gated Sodium Channel Inhibition (e.g., NaV1.2 and NaV1.4) by (+)-Alazocine

While direct and extensive studies on the inhibition of specific voltage-gated sodium channel isoforms like NaV1.2 and NaV1.4 by (+)-alazocine are not prominently detailed in the provided context, the general class of compounds that interact with sigma and NMDA receptors often exhibit activity at ion channels. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, and their inhibition is a key mechanism for many anesthetic and anticonvulsant drugs. nih.govwikipedia.org

Further research is necessary to fully characterize the specific interactions and inhibitory potency of (+)-alazocine on NaV1.2 and NaV1.4 channels. Understanding such interactions could provide a more complete picture of its pharmacological profile and potential therapeutic applications.

Molecular Mechanism of Action and Intracellular Signaling Pathways

G Protein-Coupled Receptor (GPCR) Signaling Transduction

As a GPCR ligand, the primary mechanism of action for (-)-alazocine involves the activation of heterotrimeric G proteins, initiating a cascade of intracellular events that modulate neuronal function. wikipedia.orgnih.gov Opioid receptors, including the KOR, classically couple to inhibitory G proteins of the Gαi/o family. wikipedia.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This activation leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which are free to interact with downstream effector proteins. nih.govnih.gov

A canonical signaling pathway for Gαi/o-coupled receptors, including the KOR, is the inhibition of adenylyl cyclase. wikipedia.orgnih.gov The activated Gαi subunit directly binds to and inhibits this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, including transcription factors and ion channels. frontiersin.org

Research on mice lacking specific adenylyl cyclase isoforms has provided more nuanced insights. Studies on mice without adenylyl cyclase type 5 (AC5), an isoform highly expressed in the striatum, revealed that while the behavioral effects of μ- and δ-opioid agonists were diminished, the effects of KOR agonists remained intact. nih.gov This suggests that KORs, and by extension KOR agonists like (-)-alazocine, may preferentially couple to other isoforms of adenylyl cyclase to exert their effects. nih.gov

The dissociated Gβγ subunit complex plays a crucial role in modulating ion channel activity, a key mechanism for opioid-induced reduction in neuronal excitability. nih.govyoutube.com

Inward-Rectifier Potassium (Kir) Channels: Activation of KORs leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels. wikipedia.orgnih.govfrontiersin.org The Gβγ subunits directly bind to GIRK channels, causing them to open and allow an efflux of K⁺ ions from the neuron. wikipedia.orgnih.gov This potassium current hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an inhibitory effect. nih.govnih.gov This mechanism is a fundamental process by which KOR agonists like (-)-alazocine reduce neuronal activity in various pain and mood-regulating circuits. nih.gov

N-Type Calcium Channels: In addition to activating potassium channels, the Gβγ subunits also inhibit voltage-gated calcium channels, particularly the N-type (Ca(v)2.2) channels located at presynaptic terminals. nih.govyoutube.com Inhibition of these channels reduces the influx of calcium that is necessary for the release of neurotransmitters into the synapse. youtube.com By decreasing neurotransmitter release from nociceptive neurons, this mechanism contributes significantly to the analgesic effects of opioids. nih.gov

Beyond the classical pathways, GPCRs including opioid receptors can activate the mitogen-activated protein kinase (MAPK) cascade, a critical pathway involved in regulating gene expression, cell growth, and plasticity. nih.govnih.gov Specifically, KOR agonists have been shown to stimulate the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the MAPK pathway. nih.gov

Research indicates that KORs activate ERK/MAPK through a distinct mechanism compared to MORs. KOR activation appears to proceed via phosphoinositide 3-kinase (PI3K) and protein kinase C-zeta (PKCζ), whereas MOR-mediated activation utilizes different PKC isoforms. nih.gov It is believed that G protein-dependent signaling from KORs mediates this early and transient phosphorylation of ERK1/2. mdpi.com This pathway is thought to be linked to the therapeutic effects of KOR agonists, such as antinociception. mdpi.com

Beta-Arrestin Recruitment and Receptor Desensitization in Opioid Systems

Prolonged or repeated exposure to an agonist leads to receptor desensitization, a process that attenuates the signaling response and is a cellular hallmark of tolerance development. nih.govnih.gov A key protein in this process is β-arrestin. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the intracellular tail of the receptor. nih.govyoutube.com

The binding of β-arrestin accomplishes two main functions. First, it sterically hinders the receptor's ability to couple with G proteins, effectively uncoupling it from its primary signaling pathway. youtube.com Second, it acts as a scaffold protein, initiating a second wave of signaling and facilitating the internalization of the receptor from the cell surface via clathrin-mediated endocytosis. nih.govyoutube.com This removal of receptors from the membrane further diminishes the cell's responsiveness to the agonist. nih.govelsevierpure.com The specific patterns of β-arrestin recruitment can vary between different opioid agonists, influencing the rate and extent of receptor desensitization and internalization. nih.gov While direct data on alazocine-induced β-arrestin recruitment is limited, its action as a KOR agonist implies involvement in this fundamental regulatory process. nih.gov

Concept of Biased Agonism in Alazocine (B1665685) Hydrochloride Pharmacology

The traditional view of GPCR activation has been expanded by the concept of "biased agonism" or "functional selectivity." This paradigm posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). youtube.comnih.gov This concept has profound implications for drug development, as it suggests that the therapeutic effects of a drug could be separated from its adverse effects by designing ligands that are "biased" toward the beneficial pathway. nih.govnih.gov

In the context of the κ-opioid receptor, there is significant evidence that G protein-mediated signaling (leading to adenylyl cyclase inhibition, ion channel modulation, and ERK activation) is responsible for the desired analgesic and anti-pruritic effects. mdpi.comfrontiersin.org Conversely, the recruitment of β-arrestin-2 and subsequent signaling (including activation of p38 MAPK) is thought to mediate many of the undesirable side effects of KOR agonists, such as dysphoria, sedation, and aversion. mdpi.comfrontiersin.org

Therefore, a major goal in modern opioid pharmacology is the development of G protein-biased KOR agonists. frontiersin.orgnih.gov These compounds would theoretically provide pain relief without the negative psychotomimetic effects that have limited the clinical utility of older, non-biased KOR agonists. mdpi.com Alazocine, as an early benzomorphan (B1203429) KOR agonist known to produce hallucinogenic and dysphoric effects, can be viewed as a prototypic non-biased or potentially β-arrestin-biased ligand, whose effects helped to unknowingly illustrate the existence of these separate signaling pathways. wikipedia.org Studies comparing the effects of KOR agonists with different efficacies for β-arrestin recruitment have supported this hypothesis, showing that ligands with low β-arrestin 2 activity produce different behavioral outcomes than those that strongly recruit β-arrestin. nih.gov

Methodological Approaches for Quantifying Biased Agonism (e.g., Bioluminescence Resonance Energy Transfer (BRET) assays)

The concept of biased agonism, or functional selectivity, has emerged as a significant paradigm in pharmacology, particularly in the development of drugs targeting G protein-coupled receptors (GPCRs) like the opioid receptors. nih.gov Biased agonism describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another, leading to distinct cellular and physiological outcomes. nih.govnih.gov For instance, in the context of opioid receptors, a biased agonist might selectively activate the G protein signaling pathway, which is thought to mediate analgesia, while avoiding the recruitment of β-arrestin, a pathway often associated with adverse effects. nih.govnih.gov The quantification of this bias is crucial for drug discovery and requires sophisticated methodological approaches.

One of the foremost techniques for quantifying biased agonism in real-time and in living cells is the Bioluminescence Resonance Energy Transfer (BRET) assay. frontiersin.orgnih.gov BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. nuvucameras.com This energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nanometers), making it an excellent tool for monitoring protein-protein interactions, such as the interaction between a receptor, its ligand, and downstream signaling proteins. nih.govnuvucameras.com

The BRET assay is well-suited for studying the biased agonism of compounds like Alazocine hydrochloride. frontiersin.org Alazocine, a synthetic benzomorphan derivative, exhibits stereoselectivity, with its enantiomers possessing distinct pharmacological profiles at opioid and sigma receptors. wikipedia.org The (+/-)-racemic mixture, therefore, presents a complex interaction with multiple receptor systems.

To quantify the biased agonism of a compound at a specific receptor using BRET, one might typically engineer a cell line to co-express the receptor of interest fused to a BRET donor, such as Renilla luciferase (Rluc), and a signaling protein of interest (e.g., G protein or β-arrestin) fused to a BRET acceptor, like Yellow Fluorescent Protein (YFP). nih.govnih.gov

Upon ligand binding, if the receptor undergoes a conformational change that brings it closer to the signaling protein, an increase in the BRET signal will be detected. nih.gov The BRET signal is typically calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. promega.com By comparing the BRET signal generated for G protein activation versus β-arrestin recruitment at various ligand concentrations, a bias factor can be calculated, providing a quantitative measure of the ligand's signaling preference.

Research Findings

While specific studies quantifying the biased agonism of Alazocine hydrochloride using BRET assays are not extensively detailed in publicly available literature, the known pharmacodynamics of its enantiomers provide a clear basis for how such studies would be designed and what they might reveal. The differential affinities and efficacies of (+)-Alazocine and (-)-Alazocine at various receptors are well-documented and can be presented to illustrate the compound's complex pharmacology.

The (+)-enantiomer is primarily a sigma-1 receptor agonist, whereas the (-)-enantiomer interacts with multiple opioid receptors. wikipedia.org The racemic mixture, (+/-)-Alazocine hydrochloride, will therefore exert a composite effect.

Below are tables summarizing the binding affinities (Ki) and efficacy (EC50, Emax) of Alazocine enantiomers at different receptors, compiled from various research findings. These data are critical for understanding the compound's potential for biased agonism, which could be further elucidated using BRET assays.

Table 1: Binding Affinity (Ki) of Alazocine Enantiomers at Opioid and Sigma Receptors

Compound Receptor Ki (nM) Species/Tissue
(+/-)-Alazocine µ-opioid 1.15 Mouse receptor in HEK293 cells
κ-opioid 0.4 Mouse receptor in HEK293 cells
(-)-Alazocine µ-opioid 3.0 Guinea pig brain membranes
κ-opioid 4.7 Guinea pig brain membranes
δ-opioid 15 Guinea pig brain membranes
σ1-receptor 1,800-4,657 Guinea pig brain membranes
(+)-Alazocine µ-opioid 1,900 Guinea pig brain membranes
κ-opioid 1,600 Guinea pig brain membranes
δ-opioid 19,000 Guinea pig brain membranes
σ1-receptor 18-66 Guinea pig brain membranes

Data compiled from multiple sources. wikipedia.org

Table 2: Functional Activity of (+/-)-Alazocine at Opioid Receptors

Parameter Receptor Value Details
EC50 κ-opioid 24 nM Mouse receptor in HEK293 cells
Emax κ-opioid 66% Relative to a full agonist
IC50 δ-opioid 184 nM Mouse receptor in HEK293 cells

Data compiled from multiple sources. wikipedia.org

These tables highlight the significant differences between the two enantiomers. (-)-Alazocine is a potent ligand at opioid receptors, acting as a partial agonist at the kappa-opioid receptor and an antagonist at the mu-opioid receptor. wikipedia.org Conversely, (+)-Alazocine has very low affinity for opioid receptors but is a selective agonist for the sigma-1 receptor. wikipedia.org

A BRET-based investigation into the biased agonism of (-)-Alazocine at the kappa-opioid receptor could, for example, quantify its relative efficacy for activating different G protein subtypes versus its ability to recruit β-arrestin. Such a study would provide a more nuanced understanding of its signaling profile and could help to explain its physiological effects. Similarly, BRET could be used to study the downstream signaling partners of the sigma-1 receptor upon activation by (+)-Alazocine.

Structure Activity Relationship Sar Studies of Alazocine Hydrochloride and Analogs

Influence of Stereochemistry on Receptor Binding and Selectivity

The stereochemistry of alazocine (B1665685), a compound from the benzomorphan (B1203429) family, is a critical determinant of its receptor binding profile and selectivity. wikipedia.orgwikipedia.org Alazocine exists as a racemic mixture, meaning it is composed of equal amounts of two enantiomers, (+)-alazocine and (-)-alazocine, which are mirror images of each other. nih.gov These enantiomers exhibit markedly different affinities for sigma and opioid receptors, a phenomenon known as stereoselectivity. wikipedia.orgwikipedia.org

The (+)-enantiomer of alazocine was the first ligand identified to selectively label the σ₁ receptor, which led to the receptor's initial discovery and characterization. wikipedia.orgwikipedia.org It binds with high affinity to the σ₁ receptor and has been used as a prototypical ligand in research to distinguish between sigma receptor subtypes. wikipedia.orgsigmaaldrich.com In contrast, its affinity for the μ (mu), κ (kappa), and δ (delta) opioid receptors is low. wikipedia.orgwikipedia.org It also displays a tenfold lower affinity for the NMDA receptor as an antagonist. wikipedia.org Both enantiomers show very low affinity for the σ₂ receptor. wikipedia.org

Conversely, the (-)-enantiomer of alazocine demonstrates a completely different binding profile. It is a high-affinity, non-selective ligand for the μ-, κ-, and δ-opioid receptors. wikipedia.orgwikipedia.org Its affinity for the σ₁ receptor is exceptionally low, making it essentially inactive at this site. wikipedia.orgwikipedia.org Functionally, (-)-alazocine acts as a partial agonist at the κ-opioid receptor and an antagonist at the μ-opioid receptor. wikipedia.orgwikipedia.orgnih.gov

This stark differentiation in receptor binding between the two enantiomers underscores the importance of the molecule's spatial orientation for receptor interaction. The specific three-dimensional shape of the (+)-isomer fits the binding pocket of the σ₁ receptor, while the (-)-isomer's shape is complementary to the binding sites of opioid receptors. nih.govnih.gov This stereospecificity has been a foundational concept in the development of selective ligands for these receptor systems. nih.gov

EnantiomerPrimary Target(s)Receptor Affinity (Ki)Functional Activity
(+)-Alazocine σ₁ ReceptorHigh affinity for σ₁ (Ki = 1,800–4,657 nM for σ₁ in guinea pig brain membranes is for the (-) enantiomer, implying the (+) is much higher). wikipedia.orgSelective σ₁ receptor agonist. wikipedia.orgwikipedia.org
NMDA Receptor~10-fold lower affinity than for σ₁. wikipedia.orgNMDA receptor antagonist. wikipedia.org
Opioid Receptors (μ, κ, δ)Low affinity. wikipedia.orgwikipedia.org-
(-)-Alazocine Opioid Receptors (μ, κ, δ)High affinity (Ki = 3.0 nM for μ, 4.7 nM for κ, 15 nM for δ in guinea pig brain membranes). wikipedia.orgκ-opioid partial agonist, μ-opioid antagonist. wikipedia.orgwikipedia.org
σ₁ ReceptorVery low affinity (Ki = 1,800–4,657 nM in guinea pig brain membranes). wikipedia.org-

Impact of N-Substituents on Sigma-1 Receptor Affinity and Selectivity

The substituent attached to the nitrogen atom of the benzomorphan scaffold is a key structural feature that significantly modulates affinity and selectivity for the σ₁ receptor. nih.gov In alazocine, also known as N-allylnormetazocine, the N-substituent is an allyl group. wikipedia.org SAR studies on N-substituted normetazocine analogs have demonstrated that the nature, size, and properties of this substituent are critical for σ₁ receptor binding. nih.govnih.gov

Research has shown that replacing the N-allyl group of alazocine with other substituents can dramatically alter the compound's interaction with the σ₁ receptor. For instance, the (+)-enantiomer of the N-benzyl substituted analog of normetazocine exhibits subnanomolar affinity for the σ₁ site, with a Ki value of 0.67 nM. nih.gov This particular analog shows remarkable selectivity for the σ₁ receptor, with over 14,000-fold and 2,400-fold selectivity relative to the PCP (phencyclidine) and μ-opioid receptors, respectively. nih.gov This indicates that an aromatic group like benzyl (B1604629) is highly favorable for σ₁ receptor interaction.

In contrast, other N-substituents can lead to different binding profiles. For example, (+)-N-(dimethylallyl)-N-normetazocine, also known as (+)-pentazocine, is a potent and selective ligand for the σ₁ receptor. nih.govpharmacy180.com The N-phenylethyl substituent, as seen in phenazocine, also confers high affinity. wikipedia.orgnih.gov Generally, for tertiary amines, it has been observed that while one substituent can be larger, the other should not be much larger than a methyl group to maintain potent binding. mdpi.com This suggests the presence of a specific hydrophobic binding pocket of a limited size within the receptor that accommodates the N-substituent. mdpi.com The stereochemistry of the core N-normetazocine structure, in combination with the properties of the N-substituent, collectively determines the final affinity and selectivity profile. nih.gov

CompoundN-Substituentσ₁ Receptor Affinity (Ki)Selectivity Profile
(+)-Alazocine (SKF-10,047) AllylHighSelective for σ₁ vs. opioid and σ₂ receptors. wikipedia.org
(+)-Pentazocine DimethylallylHighPotent and selective for σ₁ receptor. nih.gov
(+)-N-Benzyl-N-normetazocine Benzyl0.67 nM>14,000-fold selective for σ₁ vs. PCP receptor; >2,400-fold selective for σ₁ vs. μ-opioid receptor. nih.gov
(+)-Phenazocine 2-PhenylethylHighOpioid agonist/σ₁R antagonist profile. nih.gov
(+)-Normetazocine Hydrogen30 nM (for PCP receptor)Highest affinity for PCP receptor among tested analogs. nih.gov

Structural Modifications Affecting Opioid Receptor Profile

Modifications to the core 2,6-methano-3-benzazocine structure, beyond the N-substituent, significantly influence the compound's affinity and efficacy at opioid receptors. ontosight.ai A key structural element for opioid receptor interaction in many benzomorphans is the phenolic hydroxyl (-OH) group at the 8-position. google.com For many years, this group was considered essential for binding. google.com

However, more recent SAR studies have redefined this understanding. It has been surprisingly discovered that replacing the 8-hydroxyl group with other bioisosteres, such as a formamide (B127407) (-NHCHO) group, can result in compounds with high affinity for both μ- and κ-opioid receptors. nih.gov For example, the 8-formamide analog of cyclazocine (B1219694) displays highly enantioselective binding, with the (-)-(2R,6R,11R)-isomer showing Ki values of less than or equal to 1 nM for both μ and κ receptors. nih.gov This finding opened new avenues for designing benzomorphan-based opioid ligands with different properties. Further exploration showed that a range of primary and secondary carboxamides, carboxylates, and other groups at this position can also exhibit opioid receptor binding. google.com

The nature of the substituent on the nitrogen atom also plays a crucial role in determining the opioid receptor profile, often conferring agonist versus antagonist properties. pharmacy180.com While larger N-substituents like phenylethyl can result in potent agonism, smaller groups such as N-allyl (as in alazocine) or N-cyclopropylmethyl (as in cyclazocine) tend to produce compounds with opioid antagonist activity, particularly at the μ-receptor. wikipedia.orgpharmacy180.com For instance, the (-)-enantiomer of alazocine is a μ-opioid receptor antagonist. wikipedia.orgwikipedia.org The combination of modifications at the 8-position and the N-position allows for fine-tuning of the opioid receptor activity profile of these benzomorphan analogs. pharmacy180.comnih.gov

Theoretical and Computational Approaches to SAR Analysis

Theoretical and computational methods are increasingly employed to analyze and predict the structure-activity relationships of alazocine and its analogs. ontosight.ai These approaches provide valuable insights into the molecular interactions between ligands and their receptor targets, guiding the rational design of new compounds with desired pharmacological profiles. nih.govnih.gov

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the binding of benzomorphan derivatives to the three-dimensional structures of sigma and opioid receptors. researchgate.netresearchgate.net Docking studies can predict the preferred binding pose of a ligand within the receptor's binding site and estimate the binding affinity. This helps to explain, for example, why the (+)-enantiomer of alazocine fits favorably into the σ₁ receptor while the (-)-enantiomer does not. nih.gov These models can identify key interactions, such as hydrophobic interactions involving the N-substituent or hydrogen bonds with the 8-hydroxyl group, that govern binding. nih.govcnr.it

MD simulations can further refine these models by simulating the dynamic movements of the ligand-receptor complex over time. researchgate.net This can reveal how the binding of a ligand, like a benzomorphan agonist, might induce conformational changes in the receptor, leading to its activation or inactivation. nih.govnih.gov For instance, simulations can show how different N-substituents might stabilize different receptor conformations, thus explaining their different functional effects (agonist vs. antagonist).

Furthermore, quantitative structure-activity relationship (QSAR) and more advanced computational SAR (C-SAR) strategies are used. ontosight.ainih.gov These methods build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. By analyzing datasets of various benzomorphan derivatives and their corresponding receptor affinities, these models can identify key structural determinants for activity and predict the potency of novel, unsynthesized compounds, thereby accelerating the process of drug discovery and development. nih.gov

Preclinical Research Methodologies and Animal Models

In Vivo Preclinical Animal Models for Investigating Biological Effects

In vivo studies in animal models are essential to understand the integrated physiological and behavioral effects of a compound. nih.gov Rodents, particularly rats, have been the primary models for investigating the complex central nervous system (CNS) effects of Alazocine (B1665685).

The unique psychotomimetic and behavioral effects of Alazocine have been explored using various animal models.

Feeding Behavior: In rats, Alazocine (as SKF-10047) was shown to increase food intake at certain doses, an effect that became more pronounced with repeated administration. This finding supported the hypothesis that the sigma receptor might play a role in the initiation of feeding.

Discriminative Stimulus Properties: Drug discrimination paradigms are powerful behavioral tools to assess the subjective effects of a compound. In these models, animals (e.g., rats) are trained to recognize the interoceptive cues of a specific drug. Studies have shown that rats trained to discriminate Alazocine from saline generalize this response to other opiates like cyclazocine (B1219694) and pentazocine (B1679294), as well as to non-opiate psychoactive drugs like phencyclidine (PCP). nih.gov This suggests that Alazocine produces subjective effects similar to these compounds.

A key challenge in Alazocine research is distinguishing its opioid-mediated effects from its sigma-receptor-mediated effects. Experimental paradigms are designed specifically to parse these actions.

Use of Enantiomers: The most direct approach is to compare the in vivo effects of the individual enantiomers. For example, studies found that the (-)-isomer of SKF-10047 possesses the opioid agonist-antagonist properties (e.g., precipitating withdrawal in morphine-dependent rats), while both the (+) and (-) isomers produce psychotomimetic-like behaviors.

Pharmacological Blockade: The use of selective receptor antagonists is another critical tool. For instance, the feeding-stimulatory effect of Alazocine was found to be reversible by the opioid antagonist naloxone (B1662785), suggesting an opioid-receptor-mediated mechanism. In contrast, naloxone failed to block the discriminative stimulus effects of Alazocine, indicating that these effects are likely not mediated by classical opioid receptors. nih.gov

Methodological Considerations for Model Selection and Experimental Rigor in Preclinical Studies

The complex pharmacology of Alazocine underscores the need for rigorous experimental design in preclinical research.

Model Selection: The choice of animal model and behavioral assay must be appropriate for the research question. For example, while tail-flick tests are standard for assessing spinal analgesia, more complex models like drug discrimination are needed to probe subjective, psychotomimetic effects.

Avoiding Misinterpretation: The history of Alazocine research provides a salient lesson in experimental rigor. Its psychotomimetic effects were initially attributed to the σ₁ receptor. However, subsequent research established that these effects are more likely caused by its activity as a κ-opioid receptor agonist and/or an NMDA receptor antagonist. wikipedia.org This highlights the importance of using a comprehensive panel of selective antagonists and knockout animal models, where available, to confirm the specific receptor mechanisms underlying an observed in vivo effect. The translation from in vitro findings to in vivo effects is not always direct and requires careful, multi-faceted investigation.

Q & A

Q. What key physicochemical properties of (±)-Alazocine hydrochloride are critical for experimental design?

Answer: Essential properties include solubility (e.g., in polar solvents like acetonitrile or water), molecular weight (determined via mass spectrometry), pKa (for ionization behavior), and stability under varying pH/temperature. For example, storage at 4°C is recommended for labile hydrochloride salts to prevent degradation . Stereochemistry (±) necessitates chiral resolution techniques for enantiopure studies. These parameters guide solvent selection, storage protocols, and analytical method development.

Q. How can (±)-Alazocine hydrochloride be synthesized and characterized in a research setting?

Answer: Synthesis may involve reductive amination or salt formation from the free base using HCl. Characterization includes:

  • Purity : HPLC with a C18 column and UV detection (e.g., 207 nm), adapted from clonidine HCl methods .
  • Structural confirmation : NMR (¹H/¹³C) and FT-IR to verify functional groups and salt formation.
  • Chirality : Chiral chromatography or polarimetry to resolve (±) enantiomers .

Q. Which analytical methods validate the identity and purity of (±)-Alazocine hydrochloride?

Answer:

  • HPLC : Use a mobile phase of phosphate buffer and methanol (70:30) with a 1 mL/min flow rate, achieving linearity (R² >0.999) across 1–10 µg/mL .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity and decomposition temperatures .

Advanced Research Questions

Q. How should receptor binding assays for (±)-Alazocine hydrochloride be designed to evaluate opioid receptor interactions?

Answer:

  • Assay type : Competitive binding using radiolabeled ligands (e.g., [³H]-naloxone) in transfected cell lines.
  • Controls : Include positive (naloxone) and negative (vehicle) controls.
  • Data analysis : Calculate IC₅₀ values via nonlinear regression and compare enantiomer affinities to assess stereochemical impact .

Q. How can discrepancies in pharmacological data between in vitro and in vivo studies be addressed?

Answer:

  • Bioavailability factors : Evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding.
  • Dose calibration : Adjust for differences in absorption and distribution using pharmacokinetic modeling.
  • Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers and validate reproducibility .

Q. What experimental strategies optimize in vivo pharmacokinetic studies of (±)-Alazocine hydrochloride?

Answer:

  • Animal models : Use rodents for bioavailability, half-life, and tissue distribution assays.
  • Sampling : Collect blood/tissue at timed intervals and quantify drug levels via LC-MS/MS.
  • Ethics : Adhere to FINER criteria (Feasible, Novel, Ethical) for humane endpoints .

Q. How does stereochemistry (±) influence the biological activity of Alazocine hydrochloride?

Answer:

  • Enantiomer separation : Use chiral columns (e.g., amylose-based) to isolate (+) and (-) forms.
  • Activity comparison : Test separated enantiomers in receptor binding and functional assays (e.g., cAMP inhibition).
  • Computational modeling : Perform molecular docking to correlate stereochemistry with receptor interaction energies .

Q. What computational approaches predict the stability of (±)-Alazocine hydrochloride under varying conditions?

Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways under acidic/alkaline conditions.
  • Density functional theory (DFT) : Calculate bond dissociation energies to identify labile sites.
  • Data integration : Cross-validate predictions with accelerated stability testing (40°C/75% RH) .

Q. How can synergistic effects of (±)-Alazocine hydrochloride with adjuvants be systematically studied?

Answer:

  • Formulation screening : Use factorial design (e.g., 2³ matrix) to test combinations with permeation enhancers.
  • In vitro release : Adapt USP dissolution apparatus to monitor release kinetics (e.g., Higuchi model) .
  • Statistical analysis : Apply response surface methodology (RSM) to optimize synergistic ratios .

Q. What protocols ensure safe handling and disposal of (±)-Alazocine hydrochloride in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for powder handling .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste channels.
  • Regulatory compliance : Follow REACH/CLP guidelines for aquatic toxicity (H412) and reproductive risk (H360) labeling .

Methodological Notes

  • Data presentation : Include tables for linearity (e.g., slope, intercept, R²), recovery rates (mean ± RSD), and kinetic parameters (e.g., t₁/₂, AUC) .
  • Ethical standards : Cite primary literature and adhere to ACS style guidelines for chemical data reporting .
  • Troubleshooting : Address common pitfalls like solvent interference in HPLC or enantiomer co-elution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.